Cas no 75975-70-1 (Cephradine monohydrate)

Cephradine monohydrate Chemical and Physical Properties
Names and Identifiers
-
- Cephradine monohydrate
- [6R-[6alpha,7beta(R*)]]-7-[(Amino-1,4-cyclohexadien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
- FUC0D71IZN
- CHEMBL4303427
- HY-128449
- CEPHRADINE MONOHYDRATE [MI]
- cefradine monohydrate
- DTXSID00860560
- SCHEMBL956675
- Cephradine hydrate
- UNII-FUC0D71IZN
- Q27278208
- AKOS025310716
- Cephradine (monohydrate)
- CS-0099494
- CCG-268254
- 75975-70-1
- (6R,7R)-7-((R)-2-AMINO-2-(1,4-CYCLOHEXADIEN-1-YL)ACETAMIDO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE
- s5296
- Cephradinemonohydrate
- (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
- CEFRADINE MONOHYDRATE [WHO-DD]
- VHNPSPMQGXQSET-CYJZLJNKSA-N
- Forticef
- DA-72089
-
- Inchi: InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
- InChI Key: VHNPSPMQGXQSET-CYJZLJNKSA-N
- SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O
Computed Properties
- Exact Mass: 367.12019195g/mol
- Monoisotopic Mass: 367.12019195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 697
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Melting Point: 140-142° (dec)
- Merck: 14,1986
- pka: pK1 2.63; pK2 7.27(at 25℃)
- λmax: 260nm(H2O)(lit.)
Cephradine monohydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | ADA97570-50 mg |
Cephradine monohydrate |
75975-70-1 | 50mg |
$138.50 | 2023-01-05 | ||
Biosynth | ADA97570-500 mg |
Cephradine monohydrate |
75975-70-1 | 500MG |
$665.00 | 2023-01-05 | ||
S e l l e c k ZHONG GUO | S5296-1g |
Cephradine monohydrate |
75975-70-1 | 98% | 1g |
¥7944.3 | 2023-09-15 | |
1PlusChem | 1P00G2TW-100mg |
Cephradine monohydrate |
75975-70-1 | 98% | 100mg |
$212.00 | 2024-04-21 | |
1PlusChem | 1P00G2TW-5mg |
Cephradine monohydrate |
75975-70-1 | 5mg |
$72.00 | 2024-04-21 | ||
1PlusChem | 1P00G2TW-25mg |
Cephradine monohydrate |
75975-70-1 | 98% | 25mg |
$101.00 | 2024-04-21 | |
Biosynth | ADA97570-25 mg |
Cephradine monohydrate |
75975-70-1 | 25mg |
$86.75 | 2023-01-05 | ||
Biosynth | ADA97570-250 mg |
Cephradine monohydrate |
75975-70-1 | 250MG |
$415.00 | 2023-01-05 | ||
Aaron | AR00G328-100mg |
Cephradine monohydrate |
75975-70-1 | 98% | 100mg |
$219.00 | 2025-02-13 | |
1PlusChem | 1P00G2TW-50mg |
Cephradine monohydrate |
75975-70-1 | 98% | 50mg |
$138.00 | 2024-04-21 |
Cephradine monohydrate Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
2. Book reviews
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on Cephradine monohydrate
Latest Research Insights on Cephradine Monohydrate (75975-70-1) in Chemical Biomedicine
Cephradine monohydrate (CAS: 75975-70-1), a first-generation cephalosporin antibiotic, continues to be a subject of interest in the field of chemical biomedicine due to its broad-spectrum antibacterial activity and cost-effectiveness. Recent studies have focused on optimizing its synthesis, improving bioavailability, and exploring novel applications in combination therapies. This research brief consolidates the latest findings to provide a comprehensive update on the advancements related to this compound.
A 2023 study published in the Journal of Antibiotic Research investigated the crystal structure and stability of Cephradine monohydrate under various environmental conditions. The research team employed X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to characterize the compound, revealing improved thermal stability when stored at controlled humidity levels. These findings have significant implications for pharmaceutical formulation and storage protocols.
In the area of pharmacokinetics, recent clinical trials have demonstrated that micronized Cephradine monohydrate exhibits enhanced absorption rates compared to conventional formulations. A multicenter study conducted across European hospitals showed a 15-20% increase in bioavailability when administered in nanoparticle form, suggesting potential for dosage optimization in treating bacterial infections.
Emerging research has also explored the synergistic effects of Cephradine monohydrate when combined with β-lactamase inhibitors. A 2024 preclinical study published in Antimicrobial Agents and Chemotherapy reported that the combination with avibactam significantly improved efficacy against extended-spectrum β-lactamase (ESBL)-producing organisms, potentially expanding the clinical utility of this established antibiotic.
From a manufacturing perspective, green chemistry approaches to Cephradine monohydrate synthesis have gained attention. A recent patent application (WO2023124567) describes an environmentally friendly production method that reduces organic solvent use by 40% while maintaining high purity standards (≥99.8%). This advancement aligns with the pharmaceutical industry's growing emphasis on sustainable production practices.
Quality control methodologies for Cephradine monohydrate have also seen improvements. The development of rapid HPLC-MS techniques allows for more efficient detection of impurities and degradation products, as detailed in a 2023 publication in the Journal of Pharmaceutical and Biomedical Analysis. These analytical advancements contribute to better quality assurance in antibiotic manufacturing.
Looking forward, research interest in Cephradine monohydrate appears to be shifting toward novel delivery systems and expanded clinical applications. While its use as a standalone antibiotic remains important, these recent developments suggest potential for reinvigorating this established compound through technological innovations and combination strategies in the evolving landscape of antimicrobial therapy.
75975-70-1 (Cephradine monohydrate) Related Products
- 62893-19-0(Cefoperazone)
- 37051-00-6(4’,5’-Dihydrocephradine)
- 70356-03-5(Cefaclor hydrate)
- 38821-53-3(Cephradine)
- 79350-37-1(Cefixime)
- 31828-50-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-,hydrate (1:2), (6R,7R)-)
- 1251074-07-3(Benzoic acid, 4-methyl-2-(methylamino)- )
- 1396761-69-5(1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine)
- 535-94-4(Cellobiitol)
- 1179681-32-3(2-Methyl-3-(methylsulfanyl)methylaniline)




